molecular formula C12H19BrN2 B1525316 5-Bromo-4-methyl-N,N-dipropyl-2-pyridinamine CAS No. 1219964-53-0

5-Bromo-4-methyl-N,N-dipropyl-2-pyridinamine

Cat. No. B1525316
M. Wt: 271.2 g/mol
InChI Key: TVSHQWJQTDYLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-N,N-dipropyl-2-pyridinamine (5-Bromo-4-methyl-NDPPA) is an organic compound used in a variety of scientific applications, including biochemistry and physiology. It is a relatively new compound, first synthesized in 2013, and has been studied extensively since then.

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

A study described the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives underwent quantum mechanical investigations and showed potential as chiral dopants for liquid crystals due to their anti-thrombolytic, biofilm inhibition, and haemolytic activities. The compound with the highest percentage lysis value against clot formation in human blood and the most potent compound against Escherichia coli were identified, highlighting the chemical's utility in synthesizing biologically active compounds (Ahmad et al., 2017).

Antiviral Activity of Pyrimidine Derivatives

Another application involved the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, acting as inhibitors of various enzymes. These compounds demonstrated selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes, illustrating the compound's relevance in developing antiviral drugs (Goudgaon et al., 1993).

Corrosion Inhibition

The compound was also involved in a study on corrosion inhibition. Novel Schiff bases synthesized from 5-bromo-2-pyridinamine showed significant inhibition efficiency for carbon steel in an acidic medium containing chloride. This suggests applications in materials science, particularly in protecting metals from corrosion (El-Lateef et al., 2015).

properties

IUPAC Name

5-bromo-4-methyl-N,N-dipropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-4-6-15(7-5-2)12-8-10(3)11(13)9-14-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSHQWJQTDYLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-N,N-dipropyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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